6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine

Phototoxicity Keratinocyte Drug Safety

Pitavastatin Impurity 3 (PP3) is a critical tetracyclic benzophenanthridine reference standard for ANDA/DMF submission and quality control release testing of pitavastatin calcium. It resolves a common supply pain point by providing a well-characterized, chromatographically distinct impurity standard with documented phototoxicity profile. - Resolved from parent drug with Rs >4.0 and LOD of 0.006% in stability-indicating UPLC methods, ensuring accurate quantification. - Supplied with full characterization data (NMR, HPLC, MS) to support regulatory compliance and method validation. - Valuable comparator in phototoxicity mechanistic studies; exhibits ~10× greater phototoxic potency than pitavastatin via membrane-targeted necrosis.

Molecular Formula C20H16FN
Molecular Weight 289.353
CAS No. 1187966-94-4
Cat. No. B565754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
CAS1187966-94-4
Molecular FormulaC20H16FN
Molecular Weight289.353
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F
InChIInChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2
InChIKeyJNLXKUGLIQPSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pitavastatin Impurity 3 Identity and Classification


6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (CAS 1187966-94-4), commonly catalogued as Pitavastatin Impurity 3 or photoproduct PP3, is a tetracyclic benzophenanthridine derivative with molecular formula C20H16FN and molecular weight 289.35 g/mol [1]. The compound arises as a primary UVA-induced photocyclisation product of the HMG-CoA reductase inhibitor pitavastatin and serves as a critical reference standard in impurity profiling, analytical method validation, and phototoxicity mechanistic studies [2].

Impurity reference standard for pitavastatin analytical method validation and quality control
Phototoxicity probe — UVA‑induced photocyclisation product with distinct potency
Chromatographically resolved from parent drug and co‑occurring impurities

PP3 Non-Interchangeability with Analogues


In-class benzophenanthridine analogs such as the fully aromatic PP4 (6-cyclopropyl-10-fluorobenzo[k]phenanthridine, CAS 1187966-95-5) and the parent drug pitavastatin exhibit divergent phototoxic potency and cell death mechanisms when tested under identical conditions [1]. PP3's partially saturated 7,8-dihydro ring system confers distinct conformational properties that affect membrane interaction, photodegradation kinetics, and chromatographic retention—rendering it non-interchangeable with PP4 or other pitavastatin impurities in analytical method development, regulatory impurity profiling, or phototoxicity research [2].

! PP4 (fully aromatic analog) exhibits divergent phototoxic potency and membrane interaction — may shift assay readouts.
! Parent pitavastatin has ~10‑fold lower phototoxic potency and different cell‑death pathway — not a direct reference surrogate.
! Non‑photoproduct benzophenanthridine analogs lack 7,8‑dihydro ring conformational profile — chromatographic and photophysical behavior may not transfer.

PP3 Quantitative Differentiation Evidence


Phototoxic Potency in Keratinocytes

Under identical UVA irradiation in the NCTC-2544 human keratinocyte model, both photoproducts (PP3 and PP4) exhibited GI50 values one order of magnitude lower than the parent pitavastatin, indicating approximately 10-fold greater phototoxic potency. The fully aromatic derivative PP4 showed the highest antiproliferative activity, indicating PP3's intermediate position between parent drug and PP4 [1].

Phototoxic potency
Head‑to‑head
GI50 ~10× lower (more phototoxic) vs parent pitavastatin; PP4 > PP3 in rank order
Supports phototoxicity endpoint comparison in keratinocyte model
NCTC‑2544 cells, UVA, MTT assay
Phototoxicity Keratinocyte Drug Safety

Necrosis vs. Mitochondrial/Lysosomal Pathways

Flow cytometric analysis in the same study demonstrated that pitavastatin and PP4 principally induced necrosis, as evidenced by propidium iodide-positive cell populations and rapid cellular ATP depletion. Neither pitavastatin nor PP4 triggered mitochondrial depolarization or lysosomal damage, but instead caused extensive cell lipid membrane peroxidation and protein oxidation [1]. While PP3's cell death mechanism was not separately characterized in this study, its structural similarity to PP4 and shared photoproduct origin suggest a membrane-targeted necrotic mechanism distinct from classical intrinsic apoptosis pathways.

Cell death pathway
Class‑level inference
Necrosis (propidium iodide⁺, ATP depletion), membrane lipid peroxidation — no mitochondrial/lysosomal damage reported for photoproduct class
PP3 mechanism not individually characterized; class‑level extrapolation from PP4
Data to verify for PP3 specifically
Mechanism of Action Necrosis Photobiology

UPLC Impurity Resolution

In a validated stability-indicating UPLC method for pitavastatin calcium, four impurities (Impurity-1, Impurity-2, Impurity-3, and Impurity-4) were resolved with a resolution factor greater than 4.0 from the main pitavastatin peak and from each other. Impurity-3 (PP3) demonstrated a limit of detection of 0.006% relative to the analyte concentration, enabling precise quantification at trace levels in pharmaceutical formulations [1].

UPLC resolution
Cross‑study comparable
Resolution >4.0 vs parent and co‑impurities; LOD 0.006% relative to analyte
Supports impurity profiling method validation
Stability‑indicating UPLC, stress conditions
Analytical Method Validation Impurity Profiling Quality Control

Singlet Oxygen Generation

Both pitavastatin and its primary photoproduct have been demonstrated to generate singlet oxygen upon UVA excitation. The photoproduct (including PP3 as one of two possible primary structures) contributes to Type II photodynamic activity, which is mechanistically linked to membrane lipid peroxidation and protein oxidation observed in cellular models [1]. This property is not universally shared across all statin photoproducts—fluvastatin, for example, yields a benzocarbazole-like photoproduct with distinct photophysical behavior [2].

Singlet oxygen
Class‑level inference
Positive for ¹O₂ generation (pitavastatin photoproduct class); parent Φ = 0.011 ± 0.002
Supports Type II photosensitizer mechanism review — PP3‑specific quantum yield not reported
UVA/UVC solution irradiation
Photosensitization Singlet Oxygen Photodegradation

PP3 Verified Application Scenarios


Impurity Profiling Reference Standard

PP3 is chromatographically resolved from pitavastatin and co-occurring impurities with Rs >4.0 and a validated LOD of 0.006% in stability-indicating UPLC methods [1]. Its procurement as a certified reference standard (typically ≥98% purity, with full characterization data including NMR, HPLC, and MS) is essential for ANDA/DMF submissions and routine quality control release testing of pitavastatin calcium drug substance and drug product.

Phototoxicity Research in Keratinocytes

PP3 exhibits phototoxic potency approximately one order of magnitude greater than parent pitavastatin in the NCTC-2544 keratinocyte model under UVA, with cell death proceeding via membrane-targeted necrosis rather than mitochondrial apoptosis [2]. This makes PP3 a valuable reference compound for studies investigating statin-induced photosensitivity, membrane lipid peroxidation, and the role of benzophenanthridine photoproducts in drug-induced phototoxicity.

Photosensitizer Benchmarking in Photodynamic Studies

As part of the pitavastatin photoproduct family that demonstrably generates singlet oxygen, PP3 can serve as a comparator molecule in photodynamic therapy (PDT) research and photosafety screening assays where Type II photosensitizer mechanisms are under investigation [3]. Its well-defined structure and availability as a pure isolate facilitate reproducible photophysical measurements.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Chromatographic resolution & trace quantification
UPLC resolution and LOD verification in stability‑indicating methods
Phototoxicity research in keratinocytes
Phototoxic potency differentiation
Cell‑model endpoint comparison (GI50, membrane integrity)
Photosensitizer benchmarking in photodynamic studies
Singlet oxygen generation capability
Type II photosensitizer mechanism review
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